2H-Pyran, 3-cyclohexyl-5,6-dihydro-
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Overview
Description
2H-Pyran, 3-cyclohexyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, with a cyclohexyl group attached to the third carbon. The dihydro prefix indicates that the compound has two additional hydrogen atoms, making it a partially saturated pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3-cyclohexyl-5,6-dihydro- can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of cyclohexyl-substituted enals with nucleophiles under acidic or basic conditions can lead to the formation of the desired dihydropyran ring . Another approach involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .
Industrial Production Methods
Industrial production of 2H-Pyran, 3-cyclohexyl-5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Grubbs II catalyst for ring-closing metathesis of dienes containing carboxylate groups is one such method . Additionally, biosynthetic pathways may be explored for the production of this compound, leveraging microbial or enzymatic processes.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 3-cyclohexyl-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyranones, tetrahydropyrans, and various substituted pyran derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-Pyran, 3-cyclohexyl-5,6-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran, 3-cyclohexyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism influences its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran with similar structural features but different substituents.
5,6-Dihydro-2H-pyran-2-one: A related compound with a lactone ring structure.
2H-Pyran-2,6(3H)-dione: A dihydropyran derivative with a dione functional group.
Uniqueness
2H-Pyran, 3-cyclohexyl-5,6-dihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.
Properties
CAS No. |
61639-07-4 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-cyclohexyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h7,10H,1-6,8-9H2 |
InChI Key |
SYXQAMQYHHDYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CCCOC2 |
Origin of Product |
United States |
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